molecular formula C24H22N2O3S B2406655 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine CAS No. 897624-50-9

3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine

Cat. No. B2406655
CAS RN: 897624-50-9
M. Wt: 418.51
InChI Key: UXGJAQYPJVNBCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline backbone, followed by the addition of the various functional groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline backbone would contribute to the aromaticity of the molecule, while the various substituents would likely have significant effects on the molecule’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amine group could participate in acid-base reactions, the benzenesulfonyl group could undergo electrophilic aromatic substitution reactions, and the methoxy group could influence the reactivity of the phenyl ring it’s attached to .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Nonlinear Optical Materials

  • Research on related quinolinium compounds has demonstrated their potential in nonlinear optical applications. These materials have been synthesized and characterized for their optical limiting capabilities, indicating their usefulness in protecting sensitive optical components from damage by intense light pulses (Ruanwas et al., 2010).

Anticancer Agents

  • Tetrahydroisoquinoline derivatives have been explored for their anticancer properties. These compounds, sharing structural motifs with 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine, have shown potent cytotoxic activity against various cancer cell lines, underscoring the potential of similar compounds in cancer therapy (Redda et al., 2010).

Synthetic Methodologies

  • The Lewis acid-promoted reactions of benzoquinone monoimines with propenylbenzenes, yielding complex molecules with high stereoselectivity, highlight the versatility of related compounds in synthetic organic chemistry. These methodologies can lead to the creation of substances with significant biological or material properties (Engler & Scheibe, 1998).

Fluorescence Properties

  • The synthesis and evaluation of 3-hydroxyquinolin-4(1H)-ones for their cytotoxic activity also include studies on their fluorescence properties. This research suggests potential applications in bioimaging and sensors, where the fluorescence of quinolinone derivatives can be utilized for visualization in biological systems (Kadrić et al., 2014).

Environmental Analysis

  • Techniques for analyzing primary and secondary aliphatic amines in water demonstrate the importance of chemical analysis in environmental science. Derivatization with benzenesulfonyl chloride, followed by gas chromatography-mass spectrometry, offers a method for detecting amine pollutants, emphasizing the relevance of related chemical procedures in environmental monitoring (Sacher et al., 1997).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research would involve studying its pharmacological effects .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-8-13-22-21(14-17)24(26-15-18-9-11-19(29-2)12-10-18)23(16-25-22)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGJAQYPJVNBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine

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